molecular formula C16H11F3N2O2S B2381906 N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-63-4

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2381906
CAS RN: 330189-63-4
M. Wt: 352.33
InChI Key: TWRZPPWZRCIMJF-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (MBT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a heterocyclic compound that contains a benzothiazole ring and a trifluoromethylbenzamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Antidiabetic Potential

A study focused on synthesizing derivatives, including those related to N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, to search for antidiabetic agents. The research identified KRP-297, a closely related compound, as a promising candidate for diabetes mellitus treatment due to its antihyperglycemic properties (Nomura et al., 1999).

Antimicrobial and Antitumor Activities

Another study synthesized novel bisamides containing methoxy and benzothiazole, demonstrating specific anti-CMV activities and antitumor potential against PC3 cells. This indicates the compound's utility in developing treatments for infections and cancer (Zheng Yuguoa, 2012).

Liquid Crystal Applications

Research into calamitic liquid crystals synthesized a series of compounds with a benzothiazole core, showing potential for applications in display technologies due to their enantiotropic nematic phase and smectic C phase properties (Ha et al., 2010).

Sensing Applications

A study developed fluorescent probes based on benzothiazole derivatives for sensing pH and metal cations, highlighting their sensitivity and selectivity. This research opens avenues for the compound's use in chemical sensing and diagnostic applications (Tanaka et al., 2001).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on steel in acidic solutions, providing insights into their application in protecting industrial materials (Hu et al., 2016).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c1-23-11-6-3-7-12-13(11)20-15(24-12)21-14(22)9-4-2-5-10(8-9)16(17,18)19/h2-8H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRZPPWZRCIMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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